molecular formula C6H9Cu B14567043 copper(1+);prop-1-enylcyclopropane CAS No. 61782-60-3

copper(1+);prop-1-enylcyclopropane

Cat. No.: B14567043
CAS No.: 61782-60-3
M. Wt: 144.68 g/mol
InChI Key: PXOFZQPBXPTKJC-UHFFFAOYSA-N
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Description

Copper(1+);prop-1-enylcyclopropane is an organometallic compound that combines the properties of copper with the unique structural features of prop-1-enylcyclopropane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);prop-1-enylcyclopropane typically involves the reaction of prop-1-enylcyclopropane with a copper(I) salt. One common method is the reaction of prop-1-enylcyclopropane with copper(I) bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) species.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);prop-1-enylcyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The copper(I) center can be oxidized to copper(II) under suitable conditions.

    Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to metallic copper.

    Substitution: The prop-1-enylcyclopropane moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and phosphines can react with the compound under mild conditions.

Major Products Formed

    Oxidation: Copper(II) complexes and oxidized organic products.

    Reduction: Metallic copper and reduced organic products.

    Substitution: Substituted prop-1-enylcyclopropane derivatives.

Scientific Research Applications

Copper(1+);prop-1-enylcyclopropane has several scientific research applications, including:

    Organic Synthesis: It can be used as a catalyst in various organic reactions, including cyclopropanation and cross-coupling reactions.

    Biology: The compound’s reactivity can be harnessed in the synthesis of biologically active molecules.

    Industry: Used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of copper(1+);prop-1-enylcyclopropane involves the coordination of the copper(I) center with the prop-1-enylcyclopropane ligand. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with similar ring strain but lacking the copper center.

    Prop-1-enylcyclopropane: The organic ligand without the copper(I) center.

    Copper(I) complexes: Other copper(I) complexes with different ligands.

Uniqueness

Copper(1+);prop-1-enylcyclopropane is unique due to the combination of the copper(I) center with the strained cyclopropane ring. This combination imparts unique reactivity and stability, making it valuable in various applications that other similar compounds may not achieve.

Properties

CAS No.

61782-60-3

Molecular Formula

C6H9Cu

Molecular Weight

144.68 g/mol

IUPAC Name

copper(1+);prop-1-enylcyclopropane

InChI

InChI=1S/C6H9.Cu/c1-2-3-6-4-5-6;/h2-4,6H,5H2,1H3;/q-1;+1

InChI Key

PXOFZQPBXPTKJC-UHFFFAOYSA-N

Canonical SMILES

CC=CC1C[CH-]1.[Cu+]

Origin of Product

United States

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